3-(4-Ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one
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Overview
Description
3-(4-Ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one is a synthetic organic compound that features a piperazine ring, a morpholine ring, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with ethylamine and a suitable dihaloalkane to form the piperazine ring.
Introduction of the Morpholine Ring: Reacting the piperazine derivative with morpholine under appropriate conditions.
Attachment of the Fluorophenyl Group: Using a fluorophenyl halide in a nucleophilic substitution reaction to attach the fluorophenyl group to the morpholine ring.
Final Assembly: Combining the intermediate products through a series of condensation or coupling reactions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their potential as pharmaceuticals, particularly as central nervous system agents or anti-cancer drugs.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)-1-[2-(3-chlorophenyl)morpholin-4-yl]propan-1-one
- 3-(4-Propylpiperazin-1-yl)-1-[2-(3-bromophenyl)morpholin-4-yl]propan-1-one
Uniqueness
The unique combination of the ethylpiperazine and fluorophenyl groups in 3-(4-Ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-2-21-8-10-22(11-9-21)7-6-19(24)23-12-13-25-18(15-23)16-4-3-5-17(20)14-16/h3-5,14,18H,2,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQJVVOMFDNYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)N2CCOC(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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